molecular formula C3H4BrNO B13517346 (2Z)-3-bromoprop-2-enamide

(2Z)-3-bromoprop-2-enamide

Cat. No.: B13517346
M. Wt: 149.97 g/mol
InChI Key: OSXBAMSLLBEUGB-UPHRSURJSA-N
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Description

(2Z)-3-bromoprop-2-enamide is an organic compound characterized by the presence of a bromine atom attached to a propenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Prop-2-enamide: : One common method involves the bromination of prop-2-enamide. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the addition of the bromine atom to the double bond of prop-2-enamide.

  • Industrial Production Methods: : Industrially, (2Z)-3-bromoprop-2-enamide can be synthesized through a controlled bromination process, ensuring high yield and purity. The reaction is often carried out in a solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : (2Z)-3-bromoprop-2-enamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or thiolate (RS⁻) ions.

  • Addition Reactions: : The compound can participate in addition reactions, particularly with nucleophiles, due to the presence of the double bond. For example, it can react with hydrogen bromide (HBr) to form 3,3-dibromopropanamide.

  • Oxidation and Reduction: : While less common, this compound can undergo oxidation to form corresponding acids or reduction to form amines under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) in solvents like ethanol or liquid ammonia.

    Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of substituted prop-2-enamides.

    Addition: Formation of dibrominated compounds.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: (2Z)-3-bromoprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

Medicine

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of polymers and other advanced materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which (2Z)-3-bromoprop-2-enamide exerts its effects is primarily through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The molecular targets often include thiol groups in cysteine residues and amino groups in lysine residues.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-bromoprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.

    3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.

    3-iodoprop-2-enamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(2Z)-3-bromoprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom also imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and iodine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C3H4BrNO

Molecular Weight

149.97 g/mol

IUPAC Name

(Z)-3-bromoprop-2-enamide

InChI

InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1-

InChI Key

OSXBAMSLLBEUGB-UPHRSURJSA-N

Isomeric SMILES

C(=C\Br)\C(=O)N

Canonical SMILES

C(=CBr)C(=O)N

Origin of Product

United States

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